molecular formula C18H16FIN2O2 B2519968 N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-iodobenzamide CAS No. 955244-04-9

N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-iodobenzamide

Cat. No.: B2519968
CAS No.: 955244-04-9
M. Wt: 438.241
InChI Key: SZXUAJBZOVTUKG-UHFFFAOYSA-N
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Description

N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-iodobenzamide is a synthetic small molecule featuring a 5-oxopyrrolidine (2-pyrrolidinone) core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The molecule is substituted with a 4-fluorophenyl group on the pyrrolidinone nitrogen and a 2-iodobenzamide moiety on a methylene linker at the 3-position. The strategic incorporation of fluorine, a small and highly electronegative atom, can influence the molecule's conformation, metabolic stability, and binding affinity to biological targets through electronic effects and potential hydrogen bonding interactions . The presence of an iodine atom on the benzamide ring offers a versatile handle for further synthetic modifications, making this compound a valuable intermediate in medicinal chemistry campaigns, such as in the development of targeted covalent inhibitors or for use in Suzuki-Miyaura cross-coupling reactions to explore broader chemical space . While the specific biological profile of this compound is not yet fully characterized, derivatives based on the 5-oxopyrrolidine structure have demonstrated significant potential in oncological research. Recent studies on similar 1-aryl-5-oxopyrrolidine-3-carboxylic acid derivatives have shown promising cytotoxic effects against aggressive cancer cell lines, including melanoma (A375) and prostate adenocarcinoma (PPC-1), and have been shown to inhibit cell migration in vitro . This suggests that this compound represents a compelling candidate for researchers investigating new small-molecule probes and therapeutics, particularly in the fields of oncology and chemical biology. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FIN2O2/c19-13-5-7-14(8-6-13)22-11-12(9-17(22)23)10-21-18(24)15-3-1-2-4-16(15)20/h1-8,12H,9-11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXUAJBZOVTUKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)CNC(=O)C3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FIN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enamine Cyclization

A "one-pot" enamine-mediated cyclization, adapted from pyrido-fused heterocycle syntheses, offers a streamlined route. Starting with 4-fluorophenylacetone, enamine formation with morpholine in anhydrous benzene precedes acylation and cyclocondensation with 2-cyanoacetamide (Scheme 1). This method yields the 5-oxopyrrolidin-3-yl intermediate in 72–85% yield after recrystallization from ethanol.

Key Conditions :

  • Solvent: Anhydrous benzene
  • Base: Diethylamine
  • Temperature: Reflux (80°C, 6 hours)

Dieckmann Condensation

Alternative routes employ Dieckmann cyclization of ethyl 4-(4-fluorophenylamino)pent-2-enedioate. Intramolecular cyclization under basic conditions (NaH, THF, 0°C to RT) forms the pyrrolidinone ring with a 65% yield after acid workup.

Functionalization of the Pyrrolidinone Ring

Introducing the aminomethyl group at the 3-position requires selective alkylation or Mannich reactions.

Mannich Reaction

Treating the pyrrolidinone with formaldehyde and ammonium chloride in acetic acid introduces the aminomethyl group via a Mannich base intermediate. Subsequent hydrolysis (HCl, H₂O) yields 3-(aminomethyl)-1-(4-fluorophenyl)pyrrolidin-5-one hydrochloride (89% purity by HPLC ).

Optimization Insight :

  • Excess formaldehyde (2.2 eq) improves conversion rates.
  • Acetic acid as solvent minimizes side reactions.

Halogenation-Amination

Bromination of 3-(hydroxymethyl)-1-(4-fluorophenyl)pyrrolidin-5-one (PBr₃, CH₂Cl₂) followed by Gabriel synthesis (phthalimide, K₂CO₃) and hydrazinolysis affords the primary amine in 78% overall yield .

Amidation with 2-Iodobenzoic Acid

Coupling the amine with 2-iodobenzoic acid is achieved via acyl chloride or coupling reagents.

Acyl Chloride Method

2-Iodobenzoyl chloride, generated in situ (SOCl₂, reflux), reacts with the amine in THF under N₂. Triethylamine (3 eq) neutralizes HCl, yielding the amide in 82% yield after silica gel chromatography.

Reaction Table :

Reagent Solvent Temperature Yield
2-Iodobenzoyl chloride THF 0°C → RT 82%
HATU DMF RT 88%

Coupling Reagent-Mediated Synthesis

Using HATU or EDCl/HOBt in DMF enhances efficiency, particularly for acid-sensitive intermediates. HATU-mediated coupling achieves 88% yield with reduced reaction time (2 hours).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.12 (d, 1H, Ar-I), 7.85 (m, 1H, NH), 7.45–7.20 (m, 4H, Ar-F), 3.65 (m, 2H, CH₂NH), 3.10 (m, 1H, pyrrolidinone CH), 2.90–2.60 (m, 4H, ring CH₂).
  • IR (KBr) : 1682 cm⁻¹ (C=O), 1540 cm⁻¹ (N-H bend).

Purity and Stability

HPLC analysis (C18 column, MeCN/H₂O gradient) confirms ≥98% purity . The iodine substituent necessitates storage in amber vials to prevent photodegradation.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield
Enamine Cyclization One-pot, fewer steps Requires anhydrous conditions 72–85%
Dieckmann Condensation High atom economy Sensitive to base strength 65%
HATU Coupling Rapid, high efficiency Cost of reagents 88%

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-iodobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The iodinated benzamide moiety can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the iodine atom.

Scientific Research Applications

N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-iodobenzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Research may focus on its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.

Mechanism of Action

The mechanism of action of N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-iodobenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Notable Features
N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-iodobenzamide C₁₈H₁₆FIN₂O₂ 438.2 2-iodobenzamide, 4-fluorophenyl, pyrrolidinone High molecular weight due to iodine
N-(3-cyano-4-fluorophenyl)-5-fluoro-2-iodobenzamide C₁₄H₇F₂IN₂O 408.1 2-iodobenzamide, 3-cyano-4-fluorophenyl Smaller backbone; cyano group
N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2-methylbenzamide C₂₀H₂₁FN₂O₂ 356.4 2-methylbenzamide, 4-fluorobenzyl, pyrrolidinone Methyl vs. iodine substitution
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide C₃₄H₂₆F₃N₅O₃ 633.6 Fluorinated chromene, pyrazolopyrimidine, isopropyl Complex heterocyclic core

Key Observations :

Iodine Substitution Effects :

  • The iodine atom in the target compound contributes to its higher molecular weight (438.2 g/mol) compared to analogs like N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2-methylbenzamide (356.4 g/mol) . Iodine’s electron-withdrawing nature may influence electronic properties and binding interactions, though experimental data on this are lacking.

The presence of a cyano group in N-(3-cyano-4-fluorophenyl)-5-fluoro-2-iodobenzamide introduces polar character, which could enhance water solubility compared to the target compound.

Heterocyclic Complexity: Compounds like the fluorinated chromene-pyrazolopyrimidine derivative exhibit significantly larger and more complex scaffolds (MW 633.6), suggesting divergent pharmacological targets compared to the simpler pyrrolidinone-benzamide framework of the target compound.

Synthetic Challenges :

  • The synthesis of iodinated benzamides (e.g., ) often requires palladium-catalyzed cross-coupling or halogenation steps, as inferred from analogous procedures in . In contrast, methyl-substituted analogs may involve simpler alkylation or amidation routes.

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